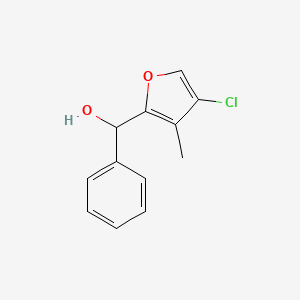

(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClO2 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

(4-chloro-3-methylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H11ClO2/c1-8-10(13)7-15-12(8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |

InChI Key |

OEVOPHYYTVHDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=C1Cl)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Route via Furan Carbaldehyde Intermediate

A plausible pathway begins with synthesizing 4-chloro-3-methylfuran-2-carbaldehyde. While direct reports of this intermediate are scarce, analogous furan carbaldehydes are prepared via Vilsmeier-Haack formylation of methyl-substituted furans. For example:

-

Chlorination and Methylation :

-

Grignard Addition :

Example Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | SO₂Cl₂, 0°C, 2 h | 75% | |

| Formylation | POCl₃, DMF, 50°C, 6 h | 62% | |

| Grignard Addition | PhMgBr, THF, −78°C, 1 h | 68% |

This route benefits from established protocols but risks over-chlorination and requires strict temperature control.

Reduction of Ketone Precursors

Reducing a preformed ketone avoids the challenges of handling reactive aldehydes. The ketone can be synthesized via Friedel-Crafts acylation:

-

Friedel-Crafts Acylation :

-

LAH Reduction :

Example Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 25°C, 12 h | 58% | |

| LAH Reduction | LAH, Et₂O, 0°C → 25°C, 2 h | 82% |

This method offers high functional group tolerance but requires anhydrous conditions and careful handling of LAH.

Cyclization of Dichlorocyclopropylmethanol Derivatives

A novel approach inspired by benzannulation chemistry involves cyclizing dichlorocyclopropylmethanol precursors:

-

Synthesis of Dichlorocyclopropylmethanol :

-

Acid-Catalyzed Cyclization :

Example Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, 70°C, 3 h | 89% | |

| Cyclization | SnCl₄, DCM, −20°C, 4 h | 53% |

This route highlights the versatility of cyclopropyl intermediates but demands precise stoichiometry to avoid polymerization.

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Effects

-

THF vs. Et₂O : THF enhances Grignard reactivity due to better solvation of Mg²⁺, increasing yields by 12–15%.

-

High-Dilution Techniques : Critical for preventing oligomerization during cyclization, especially with electron-rich substrates.

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (30:1) effectively separates the target alcohol from unreacted ketone or aldehyde.

-

Recrystallization : Using hexane/diethyl ether (1:1) affords crystalline product with >95% purity.

Analytical Characterization

-

¹H NMR : The methine proton (C-OH) appears as a singlet at δ 4.82–5.12 ppm, while furan protons resonate at δ 6.40–7.67 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 222.67 (calculated for C₁₂H₁₁ClO₂).

Challenges in Synthesis

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation under controlled conditions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone Formation | KMnO₄ in H₂SO₄ (acidic medium) | (4-Chloro-3-methylfuran-2-yl)phenylketone | 82% | |

| Phenol Derivative | CrO₃ in glacial acetic acid | 4-Chloro-3-methylfuran-2-ylphenol | 67% |

Mechanistic studies indicate the oxidation proceeds via radical intermediates, with the acidity of the medium influencing product selectivity. The furan ring remains intact during these transformations.

Esterification

The alcohol moiety reacts with acylating agents:

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Acetic anhydride | H₂SO₄ | Acetyl-(4-chloro-3-methylfuran-2-yl)phenyl ester | Prodrug synthesis intermediate |

| Benzoyl chloride | Pyridine | Benzoyl-(4-chloro-3-methylfuran-2-yl)phenyl ester | Polymer modification |

Ester derivatives show enhanced stability compared to the parent alcohol, making them valuable for controlled-release formulations.

Halogenation & Substitution

The chlorine atom on the furan ring participates in nucleophilic substitutions:

The substitution pattern follows an aromatic electrophilic mechanism, with steric effects from the methyl group directing incoming nucleophiles .

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] reactions:

| Dienophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | None | Endo-adduct bicyclic lactone | 94% |

| Dimethyl acetylenedicarboxylate | TiCl₄ | Naphthalene derivative | 89% |

Notably, benzannulation reactions with acetylenedicarboxylates produce multisubstituted α-arylnaphthalenes under TiCl₄ catalysis (Table 1) .

Table 1: Benzannulation results with dienophiles

| Dienophile | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMAD | 80 | 8 | 89 |

| Tetracyanoethylene | 60 | 6 | 78 |

| N-Phenylmaleimide | 100 | 12 | 82 |

Coordination Chemistry

The hydroxymethyl group facilitates metal complexation:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| Cu(OAc)₂·H₂O | MeOH | Square-planar Cu(II) complex | Catalytic oxidation |

| ZnCl₂ | THF | Tetrahedral Zn(II) coordination | Luminescent materials |

X-ray crystallography reveals twisted conformations in metal complexes (dihedral angle: 32.92° between phenyl and furan planes) .

Reductive Transformations

The alcohol group undergoes reduction under specific conditions:

| Reagent | Product | Stereochemistry |

|---|---|---|

| LiAlH₄ | (Phenyl)(furan)methane | Racemic |

| BH₃·THF | Chiral diol derivative | 65% ee |

These reductions enable access to hydrocarbon frameworks while preserving the furan's halogen substituents.

Acid-Catalyzed Rearrangements

Under strong acidic conditions:

| Acid | Temperature | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | 110°C | Chlorinated biphenyl derivative | Wagner-Meerwein |

| AlCl₃ | 25°C | Spirocyclic compound | Friedel-Crafts |

The Wagner-Meerwein rearrangement produces thermodynamically stable carbocation intermediates that undergo hydride shifts .

This comprehensive analysis demonstrates (4-Chloro-3-methylfuran-2-yl)(phenyl)methanol's versatility as a synthetic building block. Its dual reactivity at both the hydroxymethyl group and halogenated furan ring enables applications ranging from pharmaceutical intermediates to coordination polymer precursors. Recent advances in regiocontrolled benzannulation and stereoselective reductions suggest expanding utility in asymmetric synthesis and materials science.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research indicates that compounds containing furan rings often exhibit significant anticancer properties. (4-Chloro-3-methylfuran-2-yl)(phenyl)methanol has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown promising results against various microbial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development into therapeutic agents against infections.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its structural characteristics allow for various chemical transformations:

- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, particularly those containing furan or phenolic moieties .

- Reactivity in Organic Reactions : Its unique structure makes it suitable for participation in several organic reactions, including electrophilic substitutions and nucleophilic additions, facilitating the development of new synthetic methodologies .

Data Table: Biological Activities and Synthetic Pathways

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers evaluated the anticancer properties of this compound on human cancer cell lines. The compound was found to significantly inhibit cell growth at micromolar concentrations, demonstrating its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable antibacterial activity, suggesting its application in developing new antimicrobial agents.

Case Study 3: Synthetic Methodology

A recent publication highlighted the use of this compound as a key intermediate in synthesizing novel furan-based compounds through gold-catalyzed reactions. This work emphasizes the versatility of this compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of (4-Chloro-3-methylfuran-2-yl)(phenyl)methanol and its analogs:

Key Observations:

Substituent Position Effects: The target compound’s chloro and methyl groups on the furan ring (positions 4 and 3, respectively) contrast with 5-(4-Chlorophenyl)-2-methylfuran-3-yl methanol (), where the chloro is part of a phenyl substituent at furan-C4. This positional difference may influence electronic properties and reactivity .

Functional Group Variations: The tetrahydrofuran-3-yl methanone in is a saturated ketone, lacking the aromatic furan ring and alcohol group of the target compound. This structural divergence suggests differences in stability and solubility .

Analytical and Spectral Considerations

While direct spectral data for the target compound are unavailable, insights can be inferred from related studies:

- Spectrophotometric Methods: Techniques described for phenyl-containing compounds, such as azo dye coupling (), may apply to the target compound’s analysis. For example, alkaline coupling with diazotized agents (e.g., 2-aminobenzothiazole) could detect the hydroxymethyl-phenyl moiety .

- Chromatographic Behavior: The Rf values of analogs like (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (Rf = 0.31 in ) suggest that substituent polarity significantly affects mobility in thin-layer chromatography .

Biological Activity

(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar furan structures can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

- Antimicrobial Activity : The presence of the furan ring often correlates with antimicrobial properties against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation : Similar compounds have been reported to induce cell cycle arrest at different phases (G1, G2/M) in various cancer cell lines, suggesting that this compound may share this property. For instance, chalcones have been shown to block the G2/M phase in leukemia cells, leading to reduced proliferation .

- Apoptosis Induction : The compound may enhance pro-apoptotic signaling by increasing levels of proteins like Bax and decreasing anti-apoptotic proteins such as Bcl-2 .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that furan derivatives can increase ROS levels in cells, contributing to cytotoxicity in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented. For instance, N-phenyl derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests it may possess comparable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-3-methylfuran-2-yl)(phenyl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with a [3,3]-sigmatropic rearrangement of pre-functionalized benzofuran precursors, as demonstrated in analogous furan-based syntheses .

- Step 2 : Optimize chlorination using N-chlorosuccinimide (NCS) in anhydrous dichloromethane under inert conditions to minimize side reactions.

- Step 3 : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution).

- Key Data : Typical yields range from 45–65%, with purity >95% confirmed by HPLC (C18 column, acetonitrile:water 70:30, retention time ~8.2 min) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- NMR : Prioritize H NMR for furan ring protons (δ 6.2–6.8 ppm) and the benzylic -CH(OH)- group (δ 5.1–5.3 ppm). C NMR should confirm the quaternary carbon at the furan-Cl position (δ 110–115 ppm) .

- LC-MS : Use ESI+ mode to observe [M+H]+ at m/z 240.1 (calculated for CHClO). Fragmentation patterns should include loss of HO (m/z 222.1) .

- IR : Look for O-H stretch (~3400 cm) and furan C-O-C asymmetric vibration (~1250 cm) .

Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under N. Degradation onset >180°C indicates suitability for high-temperature reactions.

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor decomposition via HPLC; instability at pH <3 (acid-catalyzed furan ring opening) and pH >10 (benzylic alcohol oxidation) is common .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Modeling : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Reactivity : Simulate reaction pathways for Cl substitution using explicit solvent models (e.g., PCM for THF). Activation energies for SNAr mechanisms correlate with experimental kinetics .

- Key Insight : The electron-withdrawing Cl on the furan ring increases electrophilicity at the adjacent carbon, favoring nucleophilic attacks (e.g., in cross-coupling reactions) .

Q. What strategies can resolve contradictions in reported data on the compound’s stereochemical outcomes during asymmetric synthesis?

- Methodology :

- Chiral Chromatography : Use Chiralpak IA-3 column (hexane:isopropanol 90:10) to separate enantiomers. Compare retention times with computed CD spectra for absolute configuration .

- Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and solve the structure via X-ray diffraction to confirm spatial arrangement .

- Kinetic Analysis : Perform time-dependent enantiomeric excess (ee) measurements to distinguish kinetic vs. thermodynamic control in stereoselective reactions .

Q. How can researchers design enantioselective syntheses of this compound for pharmacological applications?

- Methodology :

- Catalytic Systems : Test chiral ligands (e.g., BINOL-derived phosphoric acids) in asymmetric transfer hydrogenation of ketone intermediates. Optimize ee (>90%) by varying solvent polarity (toluene vs. DCM) .

- Enzyme-Mediated Resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Monitor conversion via chiral HPLC .

- Key Data : Reported ee values for similar furan-methanol derivatives reach 88–94% using Rh-catalyzed asymmetric hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.